N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide
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Overview
Description
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide is an organic compound with the chemical formula C8H16N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide can be synthesized through several methods. One common route involves the reaction of gamma-butyrolactone with methylamine, resulting in the formation of N-Methyl-2-pyrrolidone, which can then be further modified to produce this compound . Another method includes the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide involves its interaction with molecular targets and pathways within cells. It can modulate the activity of various enzymes and receptors, leading to changes in cellular functions. For instance, it has been shown to activate the transcription factor Kruppel-like factor 2 (KLF2), which plays a role in reducing inflammation and improving endothelial function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-pyrrolidone: A closely related compound with similar solvency properties and applications.
Pyrrolidine: The parent compound, which serves as a building block for various derivatives.
N-Methylsuccinimide: Another related compound used in similar industrial and research applications.
Uniqueness
N-Methyl-N-pyrrolidin-2-ylmethyl-acetamide stands out due to its unique combination of chemical stability, solvency properties, and biological activity. Its ability to modulate specific molecular pathways, such as the activation of KLF2, makes it particularly valuable in medical and biological research .
Properties
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOUDHMKHWGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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